molecular formula C15H22ClNO3S B486422 1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine CAS No. 723741-27-3

1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine

Cat. No.: B486422
CAS No.: 723741-27-3
M. Wt: 331.9g/mol
InChI Key: GRCXXAXKXUPIAB-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a sulfonyl group, a chloro group, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the sulfonylation of 3-chloro-6-methoxy-2,4-dimethylbenzene with a sulfonyl chloride derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde: Shares a similar aromatic core but lacks the piperidine ring and sulfonyl group.

    3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound, containing the sulfonyl chloride group instead of the piperidine ring.

Uniqueness

1-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidine ring enhances its versatility as a building block in synthetic chemistry, while the sulfonyl group provides strong binding interactions in biological systems.

Properties

CAS No.

723741-27-3

Molecular Formula

C15H22ClNO3S

Molecular Weight

331.9g/mol

IUPAC Name

1-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C15H22ClNO3S/c1-10-6-5-7-17(9-10)21(18,19)15-12(3)14(16)11(2)8-13(15)20-4/h8,10H,5-7,9H2,1-4H3

InChI Key

GRCXXAXKXUPIAB-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2C)Cl)C)OC

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2C)Cl)C)OC

Origin of Product

United States

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